5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-(1,3-thiazol-2-yl) substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated product is then converted to the corresponding benzamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with 2-aminothiazole in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, while reduction can yield the corresponding alcohol.
Coupling Reactions: The thiazole ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 5-azido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide or 5-thiocyanato-2-methoxy-N-(1,3-thiazol-2-yl)benzamide.
Oxidation: Products include 5-bromo-2-formyl-N-(1,3-thiazol-2-yl)benzamide or 5-bromo-2-carboxy-N-(1,3-thiazol-2-yl)benzamide.
Reduction: Products include 5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzyl alcohol.
Scientific Research Applications
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The thiazole ring and benzamide moiety are crucial for binding to the active site of the target, resulting in inhibition or activation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzyl alcohol
- 5-bromo-2-formyl-N-(1,3-thiazol-2-yl)benzamide
- 5-azido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group enhances its reactivity and potential for further functionalization, while the thiazole ring contributes to its biological activity.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-9-3-2-7(12)6-8(9)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJRZAALGMKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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